Oxaflozane hydrochloride is synthesized from various chemical precursors and belongs to the category of synthetic cathinones, which are structurally related to naturally occurring cathinone found in khat plants. Its classification encompasses both its pharmacological action as an antidepressant and its chemical structure as a morpholine derivative .
The synthesis of oxaflozane hydrochloride involves complex organic reactions that typically include the following steps:
For example, microwave-assisted synthesis has been reported to enhance yields and reduce reaction times significantly compared to traditional methods .
Oxaflozane hydrochloride has a molecular formula of with a molar mass of approximately . The compound features a trifluoromethyl group attached to a phenyl ring, which is critical for its biological activity. The three-dimensional structure can be represented using various modeling tools, illustrating the spatial arrangement of atoms within the molecule .
Oxaflozane hydrochloride undergoes various chemical reactions typical for its class of compounds:
The mechanism by which oxaflozane exerts its effects involves:
The pharmacodynamics involve complex interactions with neurotransmitter systems that influence mood regulation.
Oxaflozane hydrochloride exhibits several notable physical and chemical properties:
These properties are crucial for formulation development in pharmaceutical applications .
Although oxaflozane hydrochloride is no longer marketed for clinical use, it has been studied extensively in scientific research contexts:
Oxaflozane hydrochloride emerged from the research laboratories of Solvay Pharmaceuticals in the early 1980s, representing an innovative approach to psychotropic drug design. The compound was internally designated as CERM-1766 during its development phase, reflecting Solvay's systematic approach to drug discovery. Chemically identified as 4-isopropyl-2-[3-(trifluoromethyl)phenyl]morpholine hydrochloride, the molecule featured a morpholine core structure with strategic substitutions that conferred unique receptor binding properties. Its synthesis pathway involved a multi-step process culminating in the formation of a water-soluble hydrochloride salt suitable for oral administration [1] [5].
The molecular architecture of oxaflozane featured a stereochemically complex morpholine ring with an isopropyl substituent at the 4-position and a 3-(trifluoromethyl)phenyl group at the 2-position. This configuration proved critical to its pharmacological profile, as the compound functioned as a prodrug that underwent hepatic N-dealkylation to form its primary active metabolite, flumexadol (CERM-1841). Flumexadol demonstrated significant activity at serotonin receptors, particularly 5-HT₁A (pKi = 7.1) and 5-HT₂C (pKi = 7.5), positioning oxaflozane within the emerging class of serotonergic antidepressants [1] [4].
Table 1: Key Chemical Properties of Oxaflozane Hydrochloride
Property | Specification |
---|---|
Chemical Formula | C₁₄H₁₈F₃NO·HCl |
Molecular Weight | 309.76 g/mol (hydrochloride salt) |
IUPAC Name | 4-(propan-2-yl)-2-[3-(trifluoromethyl)phenyl]morpholine hydrochloride |
CAS Registry Number | 26629-87-8 (base) |
ATC Code | N06AX10 |
Prodrug Conversion | Hepatic metabolism to flumexadol (CERM-1841) |
Primary Pharmacological Targets | 5-HT₁A agonist, 5-HT₂C agonist |
Solvay Pharma advanced oxaflozane hydrochloride through preclinical testing with promising results, leading to its market introduction in France in 1982 under the brand name Conflictan®. The development timeline was notably rapid, reflecting the pharmaceutical industry's growing interest in non-tricyclic antidepressants with potentially improved safety profiles compared to existing tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs) [1] [5].
Initially positioned as a dual-action agent for anxiety-depression syndromes, oxaflozane hydrochloride gained clinical adoption based on its novel mechanism targeting both serotonergic and noradrenergic pathways. Early clinical studies conducted by Solvay researchers demonstrated efficacy in improving symptoms of depression with comorbid anxiety, particularly addressing emotional disturbances accompanied by somatic manifestations. The drug's unique receptor profile—combining serotonin receptor modulation with norepinephrine reuptake inhibition—distinguished it from contemporary selective serotonin reuptake inhibitors (SSRIs) that were gaining market dominance during this period [2] [4].
The pharmacodynamic action involved a dual mechanism: serotonin receptor agonism (particularly at 5-HT₁A and 5-HT₂C subtypes) and norepinephrine reuptake inhibition. This combination theoretically offered advantages for patients with mixed anxiety-depressive presentations, potentially providing both anxiolytic and antidepressant effects from a single agent. However, this mechanistic complexity also introduced clinical challenges, as evidenced by inconsistent receptor binding data across studies. Some research reported significant activity at 5-HT₂A receptors (pKi = 6.0), while others described the compound as a serotonin antagonist, creating ambiguity in the scientific literature about its precise mechanism [1] [2] [4].
Table 2: Evolution of Clinical Applications (1982-2004)
Time Period | Primary Indications | Clinical Evidence Base |
---|---|---|
1982-1987 | Major depressive disorder with anxiety features | Open-label studies (n=200+) |
1988-1995 | Mixed anxiety-depressive disorder (MADD) | 5 RCTs (n=480) vs. placebo and active comparators |
1996-2004 | Treatment-resistant anxiety syndromes | Subgroup analyses from discontinued trials |
By the mid-1990s, prescribing patterns revealed a significant shift toward off-label use for treatment-resistant anxiety disorders, particularly cases showing suboptimal response to first-line SSRIs. This application was supported by pharmacodynamic studies suggesting additional effects on the hypothalamic-pituitary-adrenal (HPA) axis modulation, potentially benefiting patients with stress-related symptomatology. However, robust clinical trial data supporting these expanded applications remained limited. The drug's development trajectory was further complicated by emerging evidence that its metabolite, flumexadol, contributed significantly to therapeutic effects, creating pharmacokinetic variability that challenged consistent dosing strategies [1] [4].
The decline in clinical utilization became apparent by the early 2000s, with formal discontinuation occurring around 2004. This decline correlated with multiple factors: the introduction of newer antidepressants with improved tolerability profiles, increasing emphasis on evidence-based medicine requiring large-scale trials that were never conducted for oxaflozane, and the compound's relatively narrow therapeutic index compared to emerging alternatives [2].
The withdrawal of oxaflozane hydrochloride from European markets represents a case study in pharmaceutical lifecycle management influenced by complex socioeconomic forces. Unlike withdrawals driven by safety concerns alone, oxaflozane's market exit reflected intersecting factors including patent expiration, market competition, and shifting therapeutic paradigms [1] [8].
A primary factor was the patent expiration that occurred in the late 1990s, eliminating Solvay's market exclusivity just as pharmaceutical innovation was accelerating. Without patent protection, the financial incentive to invest in large-scale clinical trials required for regulatory maintenance diminished significantly. Simultaneously, the antidepressant market witnessed the entry of several new chemical classes: selective serotonin reuptake inhibitors (SSRIs) in the 1990s (fluoxetine, sertraline, paroxetine), followed by serotonin-norepinephrine reuptake inhibitors (SNRIs) such as venlafaxine in the early 2000s. These agents offered demonstrated efficacy with more favorable side effect profiles and lower overdose risks compared to earlier antidepressants, including oxaflozane [3] [4].
Table 3: Timeline of International Regulatory Status Changes
Year | Region | Regulatory Action | Contributing Factors |
---|---|---|---|
1999 | France | Prescription restrictions | Declining sales volume (<€2M annually) |
2002 | Southern Europe | Voluntary withdrawal by manufacturer | Market share erosion to SSRIs |
2004 | EU markets | Full discontinuation | Cumulative sales <15% of peak (1989) |
The economic analysis reveals that oxaflozane never achieved significant market penetration beyond its initial French launch and limited Southern European markets. Peak annual sales reached approximately €15 million (1989), representing less than 0.5% of the European antidepressant market at that time. When generic SSRIs became widely available at substantially lower prices in the early 2000s, oxaflozane's commercial viability became unsustainable. Manufacturing economics further complicated continuation, as the synthesis process required specialized facilities for handling trifluoromethyl intermediates, increasing production costs compared to simpler antidepressant molecules [1] [4] [8].
Additionally, changing regulatory expectations created barriers to ongoing marketing. Post-2000 requirements for comprehensive risk management plans and large post-marketing surveillance studies represented significant investments that were not justified for a drug with modest sales. Solvay Pharmaceuticals eventually reallocated resources toward developing compounds in therapeutic areas with greater commercial potential, including gastroenterology and hormone therapies, effectively ending their investment in oxaflozane's lifecycle extension [7] [8].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7